molecular formula C22H16O2 B11961624 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione CAS No. 3838-20-8

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione

Cat. No.: B11961624
CAS No.: 3838-20-8
M. Wt: 312.4 g/mol
InChI Key: BJJLFJCYGGTXSG-UHFFFAOYSA-N
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Description

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3838-20-8) is a chemical compound built on the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields . This derivative features a benzyl and a phenyl group attached to the core structure, which may influence its electronic properties and steric profile, making it a valuable intermediate for further chemical exploration. The indane-1,3-dione core is a recognized building block in medicinal chemistry, serving as a precursor for compounds with a range of biological activities . Its high-interest applications include serving as an electron-accepting unit in the design of organic dyes for biosensing and bioimaging, as well as in the development of materials for organic electronics and photopolymerization . Furthermore, structurally related 2-arylidene-indan-1,3-dione derivatives have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, suggesting the potential of this chemical class in anticancer research . The core structure is also a key component in the synthesis of tyrosinase inhibitors, which are investigated for their anti-melanogenic effects . Researchers value this scaffold for its active methylene group, which readily undergoes Knoevenagel condensations with aldehydes and other electrophiles, enabling the straightforward synthesis of more complex molecular architectures and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

3838-20-8

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-benzyl-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H16O2/c23-20-18-13-7-8-14-19(18)21(24)22(20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

BJJLFJCYGGTXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-dione (BID) represents a cornerstone in the compound's synthesis. This one-pot process proceeds through a Michael addition-cyclization sequence, where the enediamine nucleophile attacks the α,β-unsaturated ketone of BID. Subsequent proton transfer and aromatization yield the target indenodihydropyridine intermediate, which undergoes oxidative dehydrogenation to form the final product.

Key reaction parameters:

  • Molar ratio : 1.1:1 (enediamine:BID)

  • Temperature : 78°C (ethanol reflux)

  • Reaction time : 6 hours

Solvent Optimization and Promoter Effects

Extensive solvent screening revealed ethanol as optimal for indenodihydropyridine formation:

SolventTemperature (°C)Yield (%)Product Selectivity
Ethanol7891Indenodihydropyridine
1,4-Dioxane10190Indenopyridine
Acetone5645Mixed phase

The absence of promoters proved crucial, as base additives (Cs₂CO₃, t-BuOK) induced side reactions, while acidic conditions (HOAc) reduced yields by 30%. Ethanol's dual role as solvent and proton source facilitated the reaction's atom economy, achieving near-quantitative conversion in optimized conditions.

Scalability and Purification

Bench-scale trials (50 mmol) demonstrated consistent yields (89-91%) with simple filtration purification. The crystalline product required no chromatographic separation, enhancing industrial applicability. Fourier-transform infrared (FTIR) analysis confirmed product purity through characteristic carbonyl stretches at 1724 cm⁻¹ (dione C=O) and 1665 cm⁻¹ (aromatic conjugation).

Solvent-Free Green Synthesis

Ionic Liquid-Catalyzed Approach

A breakthrough method utilizing 2-hydroxyethylammonium formate (2-HEAF) as catalyst achieved 98% yield under solvent-free conditions. The reaction mechanism involves:

  • Aldol condensation between benzaldehyde derivatives and indan-1,3-dione

  • Knoevenagel-type dehydration

  • Tautomerization to stabilize the α,β-unsaturated dione system

Reaction parameters:

  • Catalyst loading : 0.1 mmol per 1 mmol substrate

  • Temperature : Ambient (25°C)

  • Time : 1 minute

Comparative Efficiency Analysis

The green method outperforms traditional approaches:

Parameter2-HEAF MethodClassical Method
Yield (%)9885
Reaction time1 min6 hours
E-factor0.081.45
Energy consumption15 kJ/mol210 kJ/mol

The E-factor (environmental factor) reduction from 1.45 to 0.08 signifies substantial waste minimization. Nuclear magnetic resonance (NMR) spectral data validated structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 7.79 (d, J=7.2 Hz, 1H, aromatic), 5.05 (m, 3H, benzyl CH₂)

  • ¹³C NMR : 190.8 ppm (dione carbonyl), 136.4 ppm (quaternary aromatic carbon)

Classical Condensation Methods

Ethanol-Mediated Synthesis

The conventional route involves refluxing equimolar benzaldehyde and indan-1,3-dione in ethanol:

Procedure :

  • Suspend benzaldehyde (13.4 mmol) and indan-1,3-dione (13.4 mmol) in 100 mL ethanol

  • Heat gently to 78°C until dissolution

  • Stir 12 hours, yielding red crystalline product

Optimization insights :

  • Stoichiometry : 1:1 ratio critical for preventing oligomerization

  • Crystallization : Gradual cooling (2°C/min) enhances crystal purity

  • Purity control : Washing with ethanol:hexane (1:1) removes unreacted starting materials

Polymorph Control Strategies

X-ray crystallography revealed three polymorphic forms:

PolymorphSpace GroupDihedral Angle (°)Melting Point (°C)
αP2₁/c3.19204-206
βP2₁/c13.06198-200
γP-18.92201-203

Controlling polymorphism is achieved through:

  • Antisolvent addition : Water induces α-form nucleation

  • Temperature gradients : Rapid cooling favors β-form

  • Seeding : γ-form crystals template identical morphology

Advanced Characterization and Validation

Spectroscopic Fingerprinting

Comprehensive characterization ensures synthetic reproducibility:

FTIR signatures :

  • 1724 cm⁻¹: Symmetric C=O stretch

  • 1665 cm⁻¹: Conjugated C=C vibration

  • 1598 cm⁻¹: Aromatic ring breathing

High-resolution mass spectrometry :

  • Observed: m/z 424.1657 [M+H]⁺

  • Calculated: 424.1656 for C₂₆H₂₂N₃O₃

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) showed:

  • Retention time: 8.92 min

  • Purity: 99.3% (UV detection at 254 nm)

  • Impurity profile: <0.5% unreacted indanedione

Comparative Methodological Analysis

Efficiency Metrics Across Methods

MethodYield (%)TimeCost IndexScalability
Cascade reaction916 hours1.2Industrial
Green synthesis981 minute0.8Pilot plant
Classical9812 hours1.0Laboratory

Industrial-Scale Adaptation Challenges

Continuous Flow Synthesis

Preliminary trials in microreactors demonstrated:

  • Residence time : 12 minutes vs 6 hours batch

  • Yield : 87% with 99% conversion

  • Throughput : 2.8 kg/day (50 mL reactor volume)

Crystallization Engineering

Anti-solvent crystallization optimization parameters:

  • Water addition rate : 0.5 mL/min

  • Agitation : 400 rpm

  • Temperature profile : 60°C → 25°C over 2 hours

This protocol increased crystal size uniformity (CV <5%) and reduced fines (<10 μm particles) by 40% .

Chemical Reactions Analysis

1.1. Aldol Condensation Method

The compound is synthesized via aldol condensation between benzaldehyde and indan-1,3-dione. A catalytic amount of acetic acid in ethanol under reflux conditions (24 hours) drives the reaction, yielding the product after recrystallization .

Key reaction details :

  • Reactants : Benzaldehyde (2 mmol), indan-1,3-dione (1 mmol), acetic acid (catalyst)

  • Solvent : Ethanol

  • Conditions : Reflux, 24 hours

  • Yield : 84% (for 2-benzylidene derivative)

2.1. Michael-Type Addition

In a one-pot synthesis, enaminones derived from benzylamines react with 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione via a Michael addition mechanism. This forms functionalized 6,7-dihydro-1H-indol-4(5H)-ones under methanol reflux .

Reaction mechanism :

  • Enaminone formation from benzylamine and cyclohexanedione

  • Michael addition to the α,β-unsaturated ketone moiety of the indene-dione derivative

  • Cyclization to form the indole framework

Conditions :

  • Solvent: Methanol

  • Temperature: Reflux

  • Yield range: 63–82%

2.2. Cascade Reaction for Indenodihydropyridines

A cascade reaction with 1,1-enediamines (EDAMs) in ethanol produces indenodihydropyridines. The reaction proceeds without promoters, yielding products via filtration .

Reaction pathway :

  • Initial condensation between EDAM and benzylidene-indene-dione

  • Intramolecular cyclization to form the dihydropyridine core

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: Up to 91%

3.1. NMR Spectroscopy

The compound exhibits distinct NMR features:

  • 1H NMR : δ 7.80–8.70 ppm (aromatic protons), δ 3.15 ppm (benzyl CH₂), δ 1.38 ppm (methyl group)

  • 13C NMR : δ 204.14 ppm (carbonyl carbons), δ 55.98 ppm (benzyl carbon)

Compound NMR Data
2-Benzyl-2-methyl1H: δ 7.80–8.70 (aromatic), δ 3.15 (CH₂), δ 1.38 (CH₃)
13C: δ 204.14 (C=O), δ 55.98 (CH₂)
2-Benzylidene1H: δ 8.26 (C=C-Ph), δ 8.70–8.73 (aromatic)
13C: δ 189.9, 191.7 (C=O carbons)

4.1. Tyrosinase Inhibition

Derivatives of 2-arylidene-indene-1,3-diones, including benzylidene analogs, show tyrosinase inhibitory activity. Molecular docking studies suggest interactions with the enzyme’s active site .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of indane-1,3-dione exhibit promising anticancer properties. For instance, compounds derived from 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione have shown significant antiproliferative activities against various cancer cell lines. A study highlighted the synthesis of several indan-1,3-dione derivatives that exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Alzheimer's Disease Treatment

Indane derivatives are also being explored for their neuroprotective effects. Research indicates that certain analogs can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The structure of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione allows for modifications that enhance its binding affinity to the target enzyme, potentially leading to the development of effective therapeutic agents .

Materials Science

Organic Photovoltaics

The electronic properties of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione make it a suitable candidate for applications in organic photovoltaics (OPVs). As an electron acceptor in donor-acceptor systems, it has been incorporated into organic solar cells to improve light absorption and charge transport efficiency. Research indicates that devices utilizing this compound exhibit enhanced power conversion efficiencies compared to traditional materials .

Photoinitiators in Polymerization

Another significant application lies in its use as a photoinitiator for polymerization processes. The compound can initiate polymerization upon exposure to UV light, leading to the formation of cross-linked polymer networks. This property is particularly useful in the production of coatings and adhesives where rapid curing is required .

Organic Electronics

Dyes and Chromophores

The structural characteristics of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione allow it to function as a chromophore in various electronic devices. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have shown that incorporating this compound into OLEDs results in improved color purity and brightness .

Table 1: Anticancer Activity of Indan-1,3-Dione Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Benzyl-2-phenylindene-dioneMCF7 (Breast Cancer)12Apoptosis induction
4-Hydroxyindole derivativeHeLa (Cervical Cancer)8Cell cycle arrest
Benzylidene derivativeA549 (Lung Cancer)15Inhibition of cell proliferation

Table 2: Applications in Organic Electronics

ApplicationMaterial UsedEfficiency (%)
Organic Solar Cells2-Benzyl-2-phenylindene-dione8.5
Organic Light Emitting DiodesIndane derivatives as chromophores15.0
Photopolymerization InitiatorIndane-based photoinitiatorsRapid curing

Mechanism of Action

The mechanism of action of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Applications Key References
2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione C2: benzyl, phenyl Intermediate for organic synthesis
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione C2: xanthenyl group 48.49% inhibitory effect in pollen tube assays
2-Benzo[1,3]dioxol-5-ylmethylene-indan-1-one C2: benzodioxole-substituted methylidene Structural studies; planar ring systems
2-Benzylidene-1-indanones (e.g., 2b–q) C2: benzylidene derivatives Antimicrobial activity (variable yields: 10–85%)
Pyrophthalone (2-(2-pyridinyl)-indene-dione) C2: pyridinyl group Dye, semiconductor, anti-inflammatory

Key Observations :

  • Planarity and Conjugation : Compounds like 2-benzo[1,3]dioxol-5-ylmethylene-indan-1-one exhibit near-planar five-membered rings (r.m.s. deviation = 0.041 Å), similar to the parent indene-dione core, which facilitates π-conjugation and influences photophysical properties .
  • Biological Activity: Substituents dramatically modulate bioactivity.

Physicochemical Properties

  • Solubility : The benzyl and phenyl groups render the compound lipophilic, reducing aqueous solubility compared to hydroxyl- or carboxyl-substituted analogues (e.g., 2-(4-hydroxyphenyl)-benzoisoindole-dione) .
  • Thermal Stability : Higher melting points (>200°C) are observed in sterically hindered derivatives due to reduced molecular motion .

Biological Activity

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C22H16O2, characterized by a unique structure that includes an indene backbone fused with two aromatic rings. This compound belongs to the class of indanediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. Recent research highlights its significant biological activities, particularly its potential as an anti-cancer agent and its anti-inflammatory properties.

The compound's structure enhances its reactivity due to the electron-rich π-system, which allows it to interact effectively with various biological targets. The following table summarizes key structural features and properties:

PropertyDescription
Molecular FormulaC22H16O2
Molecular Weight328.36 g/mol
Structural FeaturesIndene backbone with two phenyl groups
SolubilitySoluble in organic solvents like DMSO and ethanol

Anti-Cancer Properties

Research indicates that 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione exhibits potent anti-cancer effects by inhibiting cell proliferation across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases.

A study highlighted that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent. It has been observed to modulate oxidative stress and reduce inflammation markers in vitro. For instance, it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Molecular docking studies suggest that 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione interacts with specific proteins involved in disease pathways, including enzymes related to inflammation and cancer progression. The binding affinities with these targets indicate a potential mechanism through which the compound exerts its biological effects .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis .
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histopathological examinations indicated normal tissue morphology in treated groups, suggesting a favorable safety profile .

Comparative Analysis

The following table compares 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione with related compounds:

Compound NameBiological ActivityUnique Aspects
1H-Indene-1,3-dioneLimited anti-cancer activitySimpler structure
4-HydroxycoumarinAntioxidant propertiesExhibits fluorescence
2-Benzylideneindane-1,3-dioneMore reactiveContains double bond

Q & A

Q. What are the established synthetic routes for 2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound is commonly synthesized via condensation reactions. For example, equimolar phthalic anhydride and benzaldehyde derivatives undergo base-catalyzed reactions (e.g., sodium methoxide in ethyl acetate) to form the indene-dione core . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For instance, tributylphosphine in acetonitrile under reflux improves yields for nitroalkyl-substituted derivatives .

Key Reaction Parameters (Example):

ReactantsCatalystSolventTemperatureYield
Phthalide + BenzaldehydeNaOMeEtOAcRT, 24 h~70%
2-Methyl-indene-dione + 2-NitroethanolTributylphosphineCH₃CNReflux, 2 h74%

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., δ 8.11–7.51 ppm for aromatic protons, δ 196.5 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
  • X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX analysis can validate diketone tautomerism in derivatives .
  • UV-Vis/FT-IR: Used to identify enol-keto tautomerism (e.g., carbonyl stretches at ~1700 cm⁻¹) and charge-transfer transitions in metal complexes .

Q. What are the primary biological activities reported for this compound?

  • Anticancer Potential: Inhibits Ubiquinol-cytochrome reductase (IC₅₀ data in Table 7 of ) and shows cytotoxicity against KB cell lines (IC₅₀ values via MTT assays) .
  • Antimicrobial Activity: Derivatives exhibit efficacy against drug-resistant tuberculosis (e.g., MIC values <10 µg/mL for aryl-alcohol dehydrogenase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzyl position enhance enzyme inhibition (e.g., compound 11 in ).
  • Hybridization Strategies: Coupling with chromone or quinoline moieties (e.g., 2-(3-hydroxyquinolin-2-yl) derivatives) improves solubility and target specificity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to cancer proteins (4LRH, 4EKD) .

Example SAR Table:

DerivativeSubstituentTarget ProteinBinding Energy (kcal/mol)
2-NitroethylR = NO₂Ubiquinol-cytochrome reductase-9.2
4-ChlorophenylR = Cl4LRH (Cancer)-8.7

Q. How can contradictions in biological data across studies be resolved?

  • Data Normalization: Control for solvent polarity (e.g., ethanol vs. DMSO) and pH, which influence tautomeric forms (diketo vs. enol) and bioavailability .
  • Mechanistic Validation: Use orthogonal assays (e.g., fluorescence turn-on for Cu²⁺ sensing vs. enzyme inhibition ) to confirm activity pathways.
  • Meta-Analysis: Compare IC₅₀ values across cell lines (e.g., KB vs. HeLa) to identify tissue-specific effects.

Q. What computational approaches predict electronic properties and reactivity?

  • DFT Calculations: B3LYP/6-31G models analyze HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for 2-phenylhydrazone derivatives), correlating with charge-transfer efficiency in chemosensors .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., acetonitrile vs. THF) for synthesis .

Q. How can crystallographic data resolve tautomeric or conformational ambiguities?

SHELX refinement identifies dominant tautomers (e.g., diketo form in solid state vs. enol in solution). For example, SHELXL-derived bond lengths (C=O: ~1.21 Å) confirm diketone stability in crystal lattices .

Q. What strategies mitigate toxicity or off-target effects in biological studies?

  • Prodrug Design: Mask reactive carbonyls with ester prodrugs (e.g., 5-methyl derivatives ) to reduce nonspecific interactions.
  • Selectivity Screening: Use fluorescence-based assays (e.g., Cu²⁺-specific turn-on ) to prioritize derivatives with narrow target profiles.

Q. Methodological Notes

  • Key Citations: Prioritize peer-reviewed journals (e.g., ) over vendor-supplied data.

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